molecular formula C10H14N2O2S B3169232 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 936126-00-0

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No. B3169232
M. Wt: 226.3 g/mol
InChI Key: FOVLPSAHCZYAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is an organic compound with the CAS Number: 936126-00-0 . It has a molecular weight of 226.3 and its IUPAC name is 5-amino-N-cyclopropyl-2-methylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 936126-00-0 . It’s a powder with a molecular weight of 226.3 .

While specific applications for this compound were not found, it’s worth noting that sulfonimidates, a class of compounds to which 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide likely belongs, have been studied for various applications .

  • Synthesis of Other Organosulfur Compounds

    • Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
    • They have been used as alkyl transfer reagents .
    • The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Pharmaceutical Applications

    • Sulfonimidates have been used in the synthesis of 1,2,4-triazoles, a class of compounds with various pharmaceutical applications .
    • For example, 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione, a sulfonamide 1,2,4-triazole, was found to be active against several species of Gram-negative bacteria .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLPSAHCZYAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 2
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.